4-chloro-3-methylphenyl 2-nitrobenzoate
Overview
Description
4-chloro-3-methylphenyl 2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to a benzoate moiety, along with a chloro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate typically involves the esterification of 4-chloro-3-methylphenol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-chloro-3-methylphenyl 2-aminobenzoate.
Substitution: Various substituted phenyl 2-nitrobenzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-3-methylphenol and 2-nitrobenzoic acid.
Scientific Research Applications
4-chloro-3-methylphenyl 2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Analytical Chemistry: It can be used as a reference standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 2-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. The chloro and methyl substituents on the phenyl ring can influence the compound’s reactivity and interaction with other molecules. The specific molecular targets and pathways involved would depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoic acid: Similar structure but lacks the ester group.
4-chloro-3-methylphenyl benzoate: Similar structure but lacks the nitro group.
4-chloro-3-methylphenyl 4-nitrobenzoate: Similar structure but with the nitro group on a different position of the benzoate moiety.
Uniqueness
4-chloro-3-methylphenyl 2-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate moiety, which can influence its reactivity and potential applications. The combination of chloro and methyl substituents on the phenyl ring also adds to its distinct chemical properties.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-9-8-10(6-7-12(9)15)20-14(17)11-4-2-3-5-13(11)16(18)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJBPWLORXXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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